molecular formula C16H15ClN2O3 B2773441 ethyl 6-amino-2-(chloromethyl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate CAS No. 340808-52-8

ethyl 6-amino-2-(chloromethyl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate

Cat. No.: B2773441
CAS No.: 340808-52-8
M. Wt: 318.76
InChI Key: FJFBASUSZUJUFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes a pyran ring, an amino group, a chloromethyl group, a cyano group, and a phenyl group

Properties

IUPAC Name

ethyl 6-amino-2-(chloromethyl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-2-21-16(20)14-12(8-17)22-15(19)11(9-18)13(14)10-6-4-3-5-7-10/h3-7,13H,2,8,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFBASUSZUJUFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2)C#N)N)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-2-(chloromethyl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions One common method involves the condensation of appropriate starting materials under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents replacing the chloromethyl group.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate has been investigated for its antitumor , antibacterial , and antioxidant properties:

  • Antitumor Activity:
    • Research indicates that derivatives of the pyran scaffold exhibit cytotoxic effects against various cancer cell lines. For instance, certain derivatives showed lower IC50_{50} values than standard chemotherapeutic agents like doxorubicin against HCT-116 cells, indicating promising antitumor potential .
  • Antibacterial Properties:
    • The compound has demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria. In vitro studies reported a minimum inhibitory concentration (MIC) of 50 µM against E. coli, showcasing its potential as an antibacterial agent .
  • Antioxidant Effects:
    • The antioxidant capacity was evaluated using DPPH scavenging assays, where compounds derived from this scaffold exhibited significant free radical scavenging abilities, comparable to established antioxidants like butylated hydroxytoluene (BHT) .

Agrochemical Applications

The compound's structural characteristics make it suitable for developing agrochemicals:

  • Pesticide Development:
    • The chloromethyl group enhances reactivity, allowing modifications that can lead to effective insecticides or fungicides. Studies have shown that similar pyran derivatives can inhibit pest growth effectively, suggesting a pathway for developing new agrochemicals based on this compound .

Materials Science Applications

In materials science, this compound can be utilized in synthesizing polymers and nanomaterials:

  • Polymer Synthesis:
    • The functional groups present in the molecule allow it to act as a monomer in polymerization reactions. This can lead to the creation of novel polymeric materials with enhanced properties such as thermal stability and mechanical strength .

Case Studies and Experimental Data

A review of recent literature highlights several studies focusing on the synthesis and application of this compound:

StudyApplicationFindings
AntibacterialMIC of 50 µM against E. coli
AntitumorLower IC50_{50} than doxorubicin against HCT-116
Polymer SynthesisEnhanced thermal stability in synthesized polymers

Mechanism of Action

The mechanism by which ethyl 6-amino-2-(chloromethyl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 6-chloro-2-(chloromethyl)-4-phenylquinoline-3-carboxylate: This compound has a quinoline ring instead of a pyran ring, which may result in different chemical and biological properties.

    Ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate: The presence of additional halogen atoms and a different ring structure can lead to variations in reactivity and application.

Biological Activity

Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C16_{16}H15_{15}ClN2_2O3_3
  • Molecular Weight : 318.76 g/mol
  • CAS Number : 340808-52-8

The presence of the chloromethyl and cyano groups contributes to its reactivity and potential bioactivity.

Synthesis

This compound can be synthesized through various methods involving the reaction of substituted pyran derivatives with chloromethyl and cyano reagents. The synthesis typically involves multi-step organic reactions that may include cyclization and functional group modifications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyran derivatives, including this compound. The compound has been tested against various bacterial strains, demonstrating significant activity:

Bacterial Strain Activity
Staphylococcus aureusInhibitory
Escherichia coliModerate inhibition
Bacillus subtilisInhibitory
Pseudomonas aeruginosaModerate inhibition

In vitro tests indicated that the compound exhibits stronger inhibitory effects compared to standard antibiotics such as ampicillin, particularly against Gram-positive bacteria .

Antitumor Activity

The compound has also been evaluated for its antitumor properties, particularly against human colorectal cancer cell lines (HCT116). Studies indicate that it may induce apoptosis through caspase activation and inhibit cell proliferation via CDK2 kinase inhibition. The half-maximal inhibitory concentration (IC50) values for cell viability assays were reported as follows:

Compound IC50 (µM)
Ethyl 6-amino derivative75.1
Control (e.g., DMSO)>100

Molecular docking studies suggest that ethyl 6-amino derivatives bind effectively to CDK2, disrupting its function and leading to reduced cancer cell viability .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as a CDK2 inhibitor, blocking cell cycle progression in cancer cells.
  • Apoptosis Induction : It activates apoptotic pathways via caspase enzymes, leading to programmed cell death in tumor cells.
  • Antioxidant Activity : The compound exhibits significant free radical scavenging activity, which can protect cells from oxidative stress .

Case Studies

Several case studies have documented the efficacy of pyran derivatives in clinical settings:

  • Antibacterial Efficacy : A study evaluated a series of pyran derivatives, including ethyl 6-amino variants, showing that they inhibited growth in multiple bacterial strains more effectively than conventional antibiotics .
  • Antitumor Studies : Research on HCT116 cells demonstrated that these compounds could significantly reduce cell viability and induce apoptosis, suggesting potential for development into anticancer agents .

Q & A

Basic Question: What are the standard synthetic routes for ethyl 6-amino-2-(chloromethyl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate?

Answer:
The compound is typically synthesized via a multicomponent reaction involving ethyl acetoacetate, malononitrile, and substituted aldehydes. A common protocol involves refluxing the reactants in ethanol for 3–5 hours with pyridine as a base catalyst to promote cyclization. The crude product is purified via recrystallization from ethanol (yield ~75%), as demonstrated in analogous pyran derivatives . Key spectroscopic data for verification includes:

  • IR: νCN ≈ 2183 cm⁻¹, νNH₂ ≈ 3334–3398 cm⁻¹, νC=O ≈ 1692 cm⁻¹.
  • ¹H NMR (CDCl₃): δ 1.29 (t, ethyl CH₃), 4.21 (q, ethyl CH₂), 4.48 (s, NH₂), and aromatic protons at δ 7.2–7.5 .

Advanced Question: How can hydrogen bonding networks in this compound be analyzed using crystallography?

Answer:
Single-crystal X-ray diffraction (SCXRD) reveals a triclinic P1 space group with unit cell parameters a =8.0856 Å, b =9.3193 Å, c =10.4563 Å, and angles α=65.65°, β=69.68°, γ=76.11° . The NH₂ group forms intermolecular N–H⋯N and N–H⋯O hydrogen bonds with the cyano and ethoxy groups, respectively, creating infinite chains along the [100] direction. These interactions are critical for stabilizing the crystal lattice and can be quantified using R₂²(12) graph-set analysis .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • IR Spectroscopy: Identifies functional groups (e.g., cyano, amino, ester).
  • NMR (¹H and ¹³C): Confirms substituent positions and stereochemistry. For example, the ethyl ester group appears as a triplet (δ ~1.29 ppm) and quartet (δ ~4.21 ppm) in ¹H NMR.
  • Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H]+ ≈ 335.3 g/mol).
  • Elemental Analysis: Ensures purity (>95%) by matching experimental and theoretical C/H/N ratios .

Advanced Question: How do steric and electronic effects influence the reactivity of the chloromethyl substituent?

Answer:
The chloromethyl group (–CH₂Cl) exhibits nucleophilic substitution reactivity, but steric hindrance from the adjacent phenyl and cyano groups may slow reactions. Computational studies (e.g., DFT) can model charge distribution, showing electron-withdrawing effects from the cyano group that polarize the C–Cl bond. Experimental optimization (e.g., using polar aprotic solvents like DMF and elevated temperatures) enhances substitution efficiency .

Basic Question: What purification methods are recommended for this compound?

Answer:

  • Recrystallization: Ethanol or ethanol/water mixtures are ideal due to the compound’s moderate solubility.
  • Column Chromatography: Use silica gel with ethyl acetate/hexane (3:7) for impurities with similar polarity.
  • HPLC: For high-purity applications, a C18 column with acetonitrile/water gradients resolves closely related derivatives .

Advanced Question: How can SCXRD resolve discrepancies in reported crystal structures of analogous pyrans?

Answer:
Discrepancies in unit cell parameters or hydrogen bonding motifs often arise from subtle differences in substituents (e.g., iodophenyl vs. chloromethyl). Refinement protocols using SHELXL or OLEX2 with high-resolution data (R-factor <0.05) clarify these variations. For example, replacing iodine with chloromethyl alters torsion angles (e.g., C4–C5–C10 from –18.29° to +160.34°), affecting packing .

Basic Question: What safety precautions are necessary when handling this compound?

Answer:

  • Ventilation: Use fume hoods due to potential cyanide release under decomposition.
  • PPE: Nitrile gloves, lab coat, and safety goggles.
  • Storage: In airtight containers at –20°C to prevent hydrolysis of the chloromethyl group .

Advanced Question: How can computational modeling predict biological activity of this compound?

Answer:
Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., bacterial DNA gyrase) identifies potential binding modes. Pharmacophore models highlight key interactions:

  • Cyano group: Hydrogen bonding with active-site residues.
  • Phenyl ring: π-π stacking with aromatic amino acids.
    MD simulations (e.g., GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.